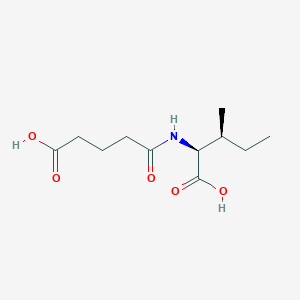
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid, also known as a derivative of isoleucine, has garnered interest due to its potential biological activities. This compound belongs to a class of amino acid derivatives that may exhibit various pharmacological properties. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₅N₃O₄
- Molecular Weight : 189.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been shown to modulate neurotransmitter levels and influence metabolic processes linked to amino acid metabolism.
- Neurotransmitter Modulation : The compound may enhance the synthesis of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
- Metabolic Effects : Its structural similarity to isoleucine suggests it may play a role in metabolic pathways associated with energy production and muscle metabolism.
Therapeutic Potential
Research indicates that this compound may have therapeutic implications in several areas:
- Neurological Disorders : Due to its ability to influence neurotransmitter levels, it may be beneficial in treating conditions like depression and anxiety.
- Metabolic Disorders : Its role in amino acid metabolism could make it a candidate for managing metabolic syndromes or conditions like diabetes.
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound found that it significantly reduced oxidative stress markers in neuronal cell lines. The compound demonstrated an ability to enhance cell viability under stress conditions, suggesting potential applications in neurodegenerative diseases.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Cell Viability (%) | 65 ± 5 | 85 ± 7 |
| Oxidative Stress Marker (µM) | 5.0 ± 0.5 | 2.0 ± 0.3 |
Case Study 2: Metabolic Regulation
Another study focused on the metabolic effects of the compound in diabetic models. The results indicated that treatment with this compound improved insulin sensitivity and glucose uptake in muscle tissues.
| Parameter | Baseline | Post-Treatment |
|---|---|---|
| Insulin Sensitivity Index | 1.0 ± 0.1 | 1.8 ± 0.2 |
| Glucose Uptake (mg/dL) | 120 ± 10 | 80 ± 5 |
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2S,3S)-2-(4-carboxybutanoylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C11H19NO5/c1-3-7(2)10(11(16)17)12-8(13)5-4-6-9(14)15/h7,10H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t7-,10-/m0/s1 |
InChI Key |
ZMVWEBNXBDEXAY-XVKPBYJWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CCCC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















